molecular formula C16H19N3O2S B6057059 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine

Cat. No. B6057059
M. Wt: 317.4 g/mol
InChI Key: MFZJJPZJIHYOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 is a synthetic compound that was first discovered in 2001 by researchers at the University of Dundee, UK. Since then, TDZD-8 has been extensively studied for its mechanism of action and its potential use in treating various diseases.

Mechanism of Action

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. Inhibition of GSK-3β activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its high purity and high yield synthesis method, its well-established mechanism of action, and its potential therapeutic applications in various diseases. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine research. One potential direction is to develop more potent and selective GSK-3β inhibitors based on the structure of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. Another direction is to investigate the potential use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in combination with other drugs for the treatment of various diseases. Furthermore, the use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity is an important direction for future research.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its mechanism of action and its potential use in treating various diseases. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its well-established mechanism of action and its potential therapeutic applications. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine include the development of more potent and selective GSK-3β inhibitors, investigation of its use in combination with other drugs, and the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity.

Synthesis Methods

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is synthesized through a multistep process that involves the reaction between 3-phenylpropylamine and thiosemicarbazide. The resulting compound is then reacted with chloroacetyl chloride to obtain the intermediate compound, which is further reacted with morpholine to yield 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZJJPZJIHYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0117621.P001

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